molecular formula C17H11FN2O4 B4605798 N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B4605798
M. Wt: 326.28 g/mol
InChI Key: WTAWKVYXYFIGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative and a suitable leaving group.

    Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate amide and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzodioxole, fluorophenyl, and oxazole intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

  • Reduction

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4/c18-11-3-1-10(2-4-11)13-8-16(24-20-13)17(21)19-12-5-6-14-15(7-12)23-9-22-14/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAWKVYXYFIGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE

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